

LASSBio-1135: A Preclinical In-Depth Analysis of a Novel Dual-Target Analgesic

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Compound of Interest

Compound Name: LASSBio-1135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **LASSBio-1135**, an imidazo[1,2-a]pyridine derivative, in the context of pain relief. The following sections detail its mechanism of action, quantitative efficacy in various pain models, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action

LASSBio-1135 has been identified as a multi-target compound that exerts its analgesic effects through the dual inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) and Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4]} Initially investigated as a weak cyclooxygenase-2 (COX-2) inhibitor, its significant in vivo efficacy pointed towards additional mechanisms of action.^{[1][2]} Subsequent research has elucidated its role as a non-competitive antagonist of the TRPV1 channel and an inhibitor of TNF- α release, positioning it as a promising candidate for the treatment of both inflammatory and neuropathic pain.^{[1][3][4]} A key advantage observed in preclinical models is its ability to circumvent hyperthermia, a common side effect associated with classical TRPV1 antagonists.^{[1][2][3][4]}

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of **LASSBio-1135** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Activity of LASSBio-1135

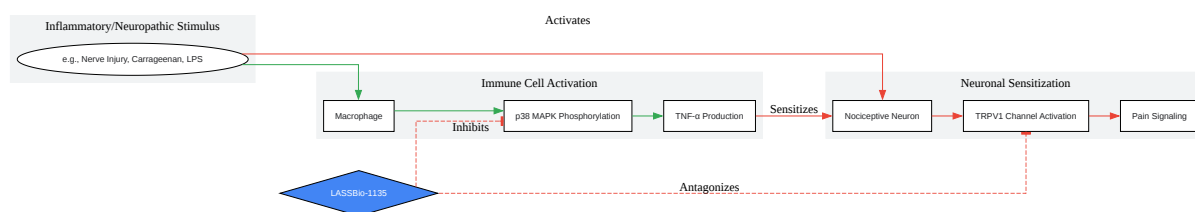
Target	Assay	Key Parameter	Value
TRPV1	Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes	IC50	580 nM[1][2][3][4]
TRPV1	Low pH-induced current in TRPV1-expressing Xenopus oocytes	Inhibition	Effective at 50 µM[1][2][3][4]
TNF-α Production	LPS-stimulated murine peritoneal macrophages	IC50	546 nM[1][3][4]

In Vivo Efficacy of LASSBio-1135 in Pain Models

Pain Model	Species	Administration	Dose (oral)	Effect
Carrageenan-Induced Thermal Hyperalgesia	Rat	Pre-treatment	10 µmol/kg	Partial reduction in hyperalgesia at 4 hours[1][2][3][4]
100 µmol/kg	Marked reduction in thermal hyperalgesia[1][2][3][4]			
Partial Sciatic Ligation-Induced Neuropathic Pain	Rat	Daily (Day 5-13 post-surgery)	100 µmol/kg	Reversal of thermal hyperalgesia[1][2][3]
100 µmol/kg	Reversal of mechanical allodynia[1][2][3]			

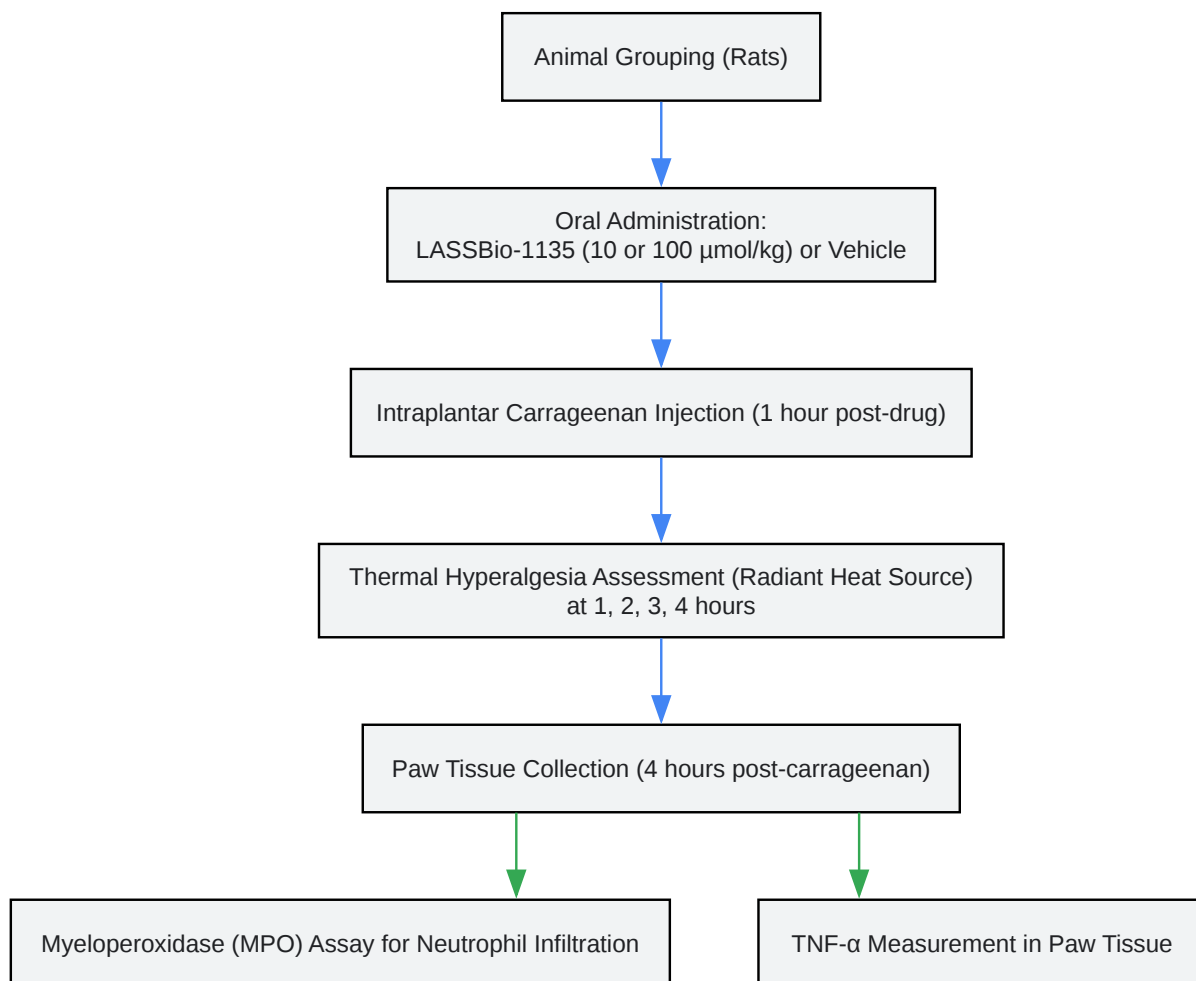
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflows of the key preclinical experiments conducted on **LASSBio-1135**.



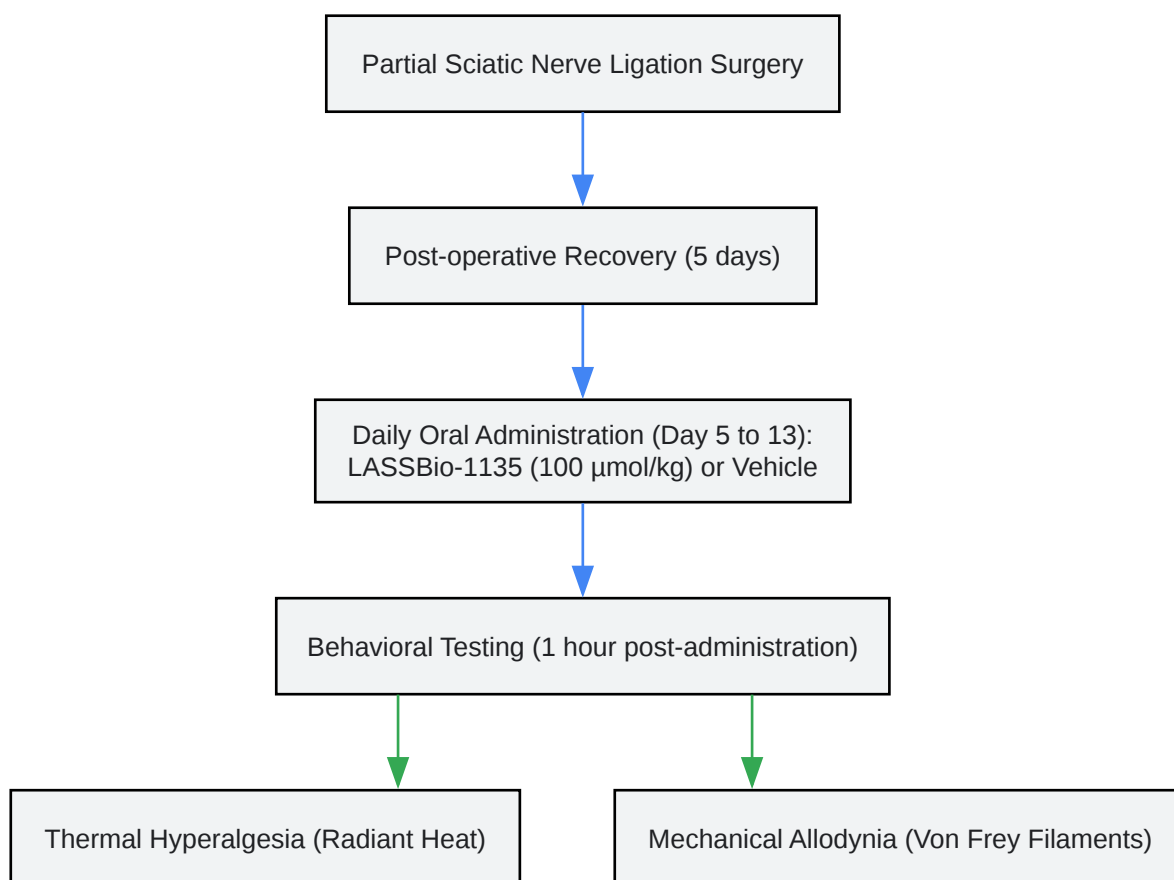
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*Dual inhibitory mechanism of **LASSBio-1135** on pain pathways.*



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Workflow for the carrageenan-induced inflammatory pain model.



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Workflow for the partial sciatic ligation neuropathic pain model.

Experimental Protocols

In Vitro Assays

- TRPV1 Antagonism Assay:
 - System: *Xenopus laevis* oocytes expressing the rat TRPV1 clone.
 - Methodology: Two-electrode voltage-clamp technique was used to measure membrane currents.
 - Activation: Currents were elicited by the application of capsaicin (1 µM) or by a low pH solution (pH 5.5).

- Inhibition: **LASSBio-1135** was pre-applied to the oocytes before the application of the agonist. The concentration-response curve was generated to determine the IC₅₀ value against capsaicin-induced currents. The antagonism was determined to be non-competitive.[1][4]
- TNF- α Production Assay:
 - System: Peritoneal macrophages harvested from BALB/c mice.
 - Methodology: Cells were cultured and pre-treated with various concentrations of **LASSBio-1135**.
 - Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce TNF- α production.
 - Quantification: The concentration of TNF- α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
 - Mechanism Insight: The effect of **LASSBio-1135** on the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) was also assessed via Western blot to investigate the intracellular signaling pathway. **LASSBio-1135** was found to reduce the phosphorylation of p38 MAPK.[1][3][4]

In Vivo Models

- Animals: Male and female mice and rats were used in the experiments, which were approved by the institutional animal ethics committee.[1]
- Carrageenan-Induced Inflammatory Pain:
 - Induction: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the plantar surface of the rat's hind paw.
 - Treatment: **LASSBio-1135** (10 or 100 μ mol/kg) or vehicle was administered orally one hour before the carrageenan injection.[1][2]
 - Assessment of Hyperalgesia: The withdrawal latency to a radiant heat source was measured at multiple time points post-carrageenan injection to assess thermal

hyperalgesia.[1][5]

- Biomarker Analysis: Four hours after the carrageenan injection, the paws were collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF- α production.[1][2]
- Partial Sciatic Ligation-Induced Neuropathic Pain:
 - Induction: Neuropathic pain was induced in rats by partial ligation of the sciatic nerve.
 - Treatment: Daily oral administration of **LASSBio-1135** (100 μ mol/kg) or vehicle was initiated on the 5th day after surgery and continued until the 13th day.[1][5]
 - Assessment of Hypersensitivity: Thermal hyperalgesia (radiant heat source) and mechanical allodynia (Von Frey filaments) were evaluated one hour after drug administration on specified days post-surgery.[1][5]
- Body Temperature Measurement:
 - Rationale: To assess the potential for hyperthermia, a known side effect of many TRPV1 antagonists.
 - Methodology: The body temperature of the animals was monitored following long-term treatment with **LASSBio-1135**.
 - Outcome: No significant hyperthermia was observed in the animals treated with **LASSBio-1135**. [1][2][3][4]

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References

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